molecular formula C16H13ClN2OS B14169777 4-(4-Chlorophenoxy)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine CAS No. 300567-52-6

4-(4-Chlorophenoxy)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine

Cat. No.: B14169777
CAS No.: 300567-52-6
M. Wt: 316.8 g/mol
InChI Key: JMNMHKRBIRGWDC-UHFFFAOYSA-N
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Description

4-(4-Chlorophenoxy)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine is a heterocyclic compound that belongs to the class of benzothienopyrimidines. This compound is of significant interest due to its potential pharmacological properties, including anti-inflammatory and anticancer activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorophenoxy)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with 4-chlorophenol under basic conditions . The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorophenoxy)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(4-Chlorophenoxy)-5,6,7,8-tetrahydro1

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenoxy)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. The compound binds to the active site of COX-2, preventing the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation . Additionally, it may induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Chlorophenoxy)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine is unique due to the presence of the 4-chlorophenoxy group, which enhances its binding affinity to specific molecular targets such as COX-2. This structural feature distinguishes it from other similar compounds and contributes to its potent pharmacological effects .

Properties

CAS No.

300567-52-6

Molecular Formula

C16H13ClN2OS

Molecular Weight

316.8 g/mol

IUPAC Name

4-(4-chlorophenoxy)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine

InChI

InChI=1S/C16H13ClN2OS/c17-10-5-7-11(8-6-10)20-15-14-12-3-1-2-4-13(12)21-16(14)19-9-18-15/h5-9H,1-4H2

InChI Key

JMNMHKRBIRGWDC-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C3=C(N=CN=C3S2)OC4=CC=C(C=C4)Cl

Origin of Product

United States

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